4-methyl-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a methyl group at the 4-position of the benzamide ring and a nitro group at the 5-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methyl-5-nitroaniline. One common method includes the following steps:
Nitration: The starting material, 2-methylaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitroaniline.
Benzoylation: The nitrated product is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-methyl-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-methylbenzoic acid and 2-methyl-5-nitroaniline.
Scientific Research Applications
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Materials Science: It can be used in the development of novel materials with specific properties, such as non-linear optical materials and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure with a methoxy group instead of a methyl group.
4-methyl-N-(2-methyl-5-aminophenyl)benzamide: Reduction product with an amino group instead of a nitro group.
4-methyl-N-(2-methyl-5-chlorophenyl)benzamide: Halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both a methyl group and a nitro group, which confer specific chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-6-12(7-4-10)15(18)16-14-9-13(17(19)20)8-5-11(14)2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOFOAAFQFDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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